4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline
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Overview
Description
4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring, which is further substituted with a tert-butylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine under high-pressure conditions.
Substitution with Pyridazine: The piperazine intermediate is then reacted with 6-tert-butylpyridazine under basic conditions to form the substituted piperazine.
Coupling with Quinoline: The final step involves coupling the substituted piperazine with a quinoline derivative, often using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Oxidized derivatives of the quinoline or piperazine rings.
Reduction: Reduced forms of the quinoline or pyridazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
4-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]quinoline: Similar structure but with an amino group instead of a tert-butyl group.
4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially enhancing its stability and binding affinity in biological systems.
Properties
IUPAC Name |
4-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-21(2,3)19-8-9-20(24-23-19)26-14-12-25(13-15-26)18-10-11-22-17-7-5-4-6-16(17)18/h4-11H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOYUNLQINICSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=CC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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